N-Desmethyl N-Ethyl Olanzapine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22N4S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H22N4S/c1-3-21-8-10-22(11-9-21)17-14-12-13(2)23-18(14)20-16-7-5-4-6-15(16)19-17/h4-7,12,20H,3,8-11H2,1-2H3 |
InChI Key |
SFVPZMOQWVABLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of N Desmethyl N Ethyl Olanzapine
Strategies for N-Ethylation in Thienobenzodiazepine Scaffolds
The core of synthesizing N-Desmethyl N-Ethyl Olanzapine (B1677200) lies in the N-ethylation of its direct precursor, N-Desmethyl Olanzapine. This involves adding an ethyl group to the secondary amine of the piperazine (B1678402) ring within the thienobenzodiazepine structure. Two primary strategies are employed for this transformation: direct alkylation and reductive amination.
Direct alkylation is a straightforward method for forming the N-ethyl bond. This approach involves the reaction of N-Desmethyl Olanzapine, which contains a nucleophilic secondary amine, with an electrophilic ethylating agent. The reaction is analogous to the N-methylation of N-Desmethyl Olanzapine to produce olanzapine, where reagents like methyl iodide are used. newdrugapprovals.org
In this context, an ethyl halide, such as ethyl iodide or ethyl bromide, serves as a common ethylating agent. The reaction is typically conducted in an inert solvent and in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.
Table 1: Reagents and Conditions for Direct N-Ethylation
| Component | Example | Role |
|---|---|---|
| Substrate | N-Desmethyl Olanzapine | Nucleophile |
| Ethylating Agent | Ethyl Iodide, Ethyl Bromide, Diethyl Sulfate | Electrophile (Source of ethyl group) |
| Base | Potassium Carbonate, Triethylamine | Acid Scavenger |
| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) | Reaction Medium |
The choice of reagents and reaction conditions, such as temperature and reaction time, is optimized to maximize the yield of the desired N-ethylated product while minimizing potential side reactions, such as quaternary ammonium (B1175870) salt formation from over-alkylation.
Reductive amination provides an alternative and often more controlled route to N-ethylation. bu.edu This two-step, one-pot process involves the initial reaction of the secondary amine of N-Desmethyl Olanzapine with an aldehyde, in this case, acetaldehyde (B116499). This forms a transient iminium ion intermediate, which is subsequently reduced by a suitable reducing agent to yield the final tertiary amine product. bu.eduuni-duesseldorf.de
This strategy is analogous to the Eschweiler-Clarke reaction, which is used for N-methylation using formaldehyde (B43269) and formic acid (as the reducing agent). google.comepo.org For N-ethylation, acetaldehyde is the carbonyl source. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that is well-suited for this type of transformation. uni-duesseldorf.de
Table 2: Components for Reductive Amination
| Component | Example | Role |
|---|---|---|
| Amine Substrate | N-Desmethyl Olanzapine | Nucleophile |
| Carbonyl Compound | Acetaldehyde | Electrophile (Source of ethyl group) |
| Reducing Agent | Sodium Triacetoxyborohydride, Sodium Cyanoborohydride | Reduces the iminium ion intermediate |
| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF) | Reaction Medium |
This method is valued for its high selectivity and efficiency, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov
Precursor Synthesis and Intermediate Isolation (e.g., from N-Desmethyl Olanzapine or related scaffolds)
The primary precursor for the synthesis of N-Desmethyl N-Ethyl Olanzapine is N-Desmethyl Olanzapine, also known as 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b] newdrugapprovals.orgCurrent time information in Bangalore, IN.benzodiazepine (B76468). synzeal.com This key intermediate is a known major metabolite of olanzapine, formed in vivo through oxidative demethylation by the cytochrome P450 enzyme CYP1A2. nih.govcaymanchem.com
For laboratory and industrial synthesis, N-Desmethyl Olanzapine can be prepared through the condensation of 4-amino-2-methyl-10H-thieno[2,3-b] newdrugapprovals.orgCurrent time information in Bangalore, IN.benzodiazepine with piperazine. epo.org This reaction involves a nucleophilic substitution where the piperazine displaces a leaving group on the thienobenzodiazepine core. The reaction is typically performed at elevated temperatures in a high-boiling point solvent like dimethylsulfoxide (DMSO) or anisole. epo.org
Following the reaction, the N-Desmethyl Olanzapine intermediate must be isolated and purified. Standard laboratory techniques such as precipitation by adding an anti-solvent (e.g., water), followed by filtration, washing, and drying under vacuum, are employed to obtain the precursor in a pure form suitable for the subsequent N-ethylation step. google.comepo.org
Table 3: Physicochemical Properties of N-Desmethyl Olanzapine
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b] newdrugapprovals.orgCurrent time information in Bangalore, IN.benzodiazepine | synzeal.com |
| CAS Number | 161696-76-0 | synzeal.comdaicelpharmastandards.com |
| Molecular Formula | C₁₆H₁₈N₄S | caymanchem.comdaicelpharmastandards.com |
| Molecular Weight | 298.4 g/mol | caymanchem.com |
Synthesis of Isotopically Labeled this compound for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for quantitative bioanalysis and metabolic studies. The synthesis of isotopically labeled this compound can be achieved by adapting the N-ethylation strategies described previously, using an isotopically labeled ethylating agent.
This approach is analogous to the radiosynthesis of [¹¹C]olanzapine, which is prepared by reacting N-Desmethyl Olanzapine with [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govresearchgate.net Similarly, reacting N-Desmethyl Olanzapine with an ethylating agent containing isotopes such as Carbon-14 (¹⁴C), Carbon-11 (¹¹C), or deuterium (B1214612) (²H or D) will yield the correspondingly labeled product.
Stable Isotope Labeling (²H, ¹³C): Using reagents like ethyl-d₅-iodide (C₂D₅I) in a direct alkylation reaction would produce a deuterated version of the compound. These heavy-atom labeled analogues are commonly used as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays for accurate quantification in biological matrices.
Radioisotope Labeling (¹¹C, ¹⁴C): For metabolic fate studies or in vivo imaging techniques like Positron Emission Tomography (PET), radioactively labeled versions are required. Synthesis with [¹¹C]ethyl iodide would produce a PET radioligand, while using a [¹⁴C]-labeled ethylating agent would be suitable for drug metabolism and disposition studies.
Table 4: Examples of Isotopically Labeled Ethylating Agents
| Isotope | Labeled Reagent | Application |
|---|---|---|
| ²H (Deuterium) | Ethyl-d₅-iodide | Internal standard for Mass Spectrometry |
| ¹³C (Carbon-13) | [1,2-¹³C₂]Ethyl iodide | Mechanistic studies, NMR, Mass Spectrometry |
| ¹¹C (Carbon-11) | [¹¹C]Ethyl iodide | Positron Emission Tomography (PET) imaging |
| ¹⁴C (Carbon-14) | [¹⁴C]Ethyl bromide | ADME (Absorption, Distribution, Metabolism, Excretion) studies |
The purification of these labeled compounds, especially short-lived radiolabeled versions like those containing ¹¹C, typically requires rapid methods such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
In Vitro and in Silico Biotransformation Investigations of N Desmethyl N Ethyl Olanzapine
Enzymatic Reaction Pathways and Kinetic Analysis
The enzymatic pathways responsible for metabolizing N-Desmethyl N-Ethyl Olanzapine (B1677200) are presumed to be analogous to those that act on olanzapine, given their structural similarities. This involves Phase I oxidative reactions and Phase II conjugation reactions.
The metabolism of olanzapine is complex, with several CYP isoforms playing a role. nih.gov The primary oxidative pathways for olanzapine are N-demethylation and hydroxylation, catalyzed mainly by CYP1A2 and, to a lesser extent, CYP2D6. drugbank.comomicsonline.orgnih.gov Other isoforms like CYP2C8 and CYP3A4 also show minor contributions. nih.govdiva-portal.org
CYP1A2: This is the principal enzyme responsible for the oxidative metabolism of olanzapine, particularly in the formation of 4'-N-desmethyl-olanzapine. researchgate.netnih.govfrontiersin.org Given that N-Desmethyl N-Ethyl Olanzapine already lacks the methyl group at the N-4' position of the piperazine (B1678402) ring but has an added ethyl group, it is plausible that CYP1A2 could catalyze the N-de-ethylation of this compound. It might also be involved in aromatic hydroxylation at the 7-position of the thienobenzodiazepine core. nih.govresearchgate.net
CYP2C8: Research has identified a previously uncharacterized but significant role for CYP2C8 in the N-demethylation of olanzapine. nih.govresearchgate.net This suggests that CYP2C8 could also be a key enzyme in the N-de-ethylation of this compound.
CYP3A4: While considered a minor pathway for olanzapine, CYP3A4 can form small amounts of metabolites. diva-portal.org Its role in the metabolism of this compound would likely also be minor, potentially contributing to oxidative pathways if primary routes are saturated or inhibited.
Table 1: Hypothetical Contributions of CYP Isoforms to this compound Metabolism
| Enzyme | Known Role in Olanzapine Metabolism | Hypothetical Reaction on this compound |
| CYP1A2 | Major role in N-demethylation and 7-hydroxylation. researchgate.netnih.gov | N-de-ethylation, aromatic hydroxylation. |
| CYP2D6 | Minor role; formation of 2-hydroxymethyl olanzapine. drugbank.comfrontiersin.org | Hydroxylation of the ethyl group, aromatic hydroxylation. |
| CYP2C8 | Significant contribution to N-demethylation. nih.govresearchgate.net | N-de-ethylation. |
| CYP3A4 | Minor oxidative pathway. diva-portal.org | Minor contribution to N-de-ethylation and hydroxylation. |
The FMO system, specifically FMO3, is responsible for the N-oxidation of the tertiary amine in the piperazine ring of olanzapine, leading to the formation of olanzapine N-oxide. researchgate.netnih.govceon.rs Since this compound also contains a tertiary amine within its structure (the nitrogen atom in the diazepine (B8756704) ring), it is a strong candidate for FMO3-mediated metabolism, which would result in the formation of an N-oxide metabolite.
Glucuronidation is a major Phase II metabolic pathway for olanzapine. drugbank.com UGT1A4 is the key enzyme catalyzing the direct N-glucuronidation of the nitrogen atom at the 10-position of the benzodiazepine (B76468) ring (OLZ-10-N-glucuronide). researchgate.netnih.govnih.gov Another isoform, UGT2B10, has also been implicated. researchgate.netresearchgate.net As this compound retains this structural feature, it is highly probable that it would also serve as a substrate for UGT1A4 and potentially UGT2B10, leading to the formation of a direct N-glucuronide conjugate.
Table 2: Hypothetical Contributions of FMO and UGT Isoforms to this compound Metabolism
| Enzyme | Known Role in Olanzapine Metabolism | Hypothetical Reaction on this compound |
| FMO3 | Catalyzes formation of olanzapine N-oxide. researchgate.netnih.gov | N-oxidation of the diazepine ring nitrogen. |
| UGT1A4 | Major role in direct N-glucuronidation at the 10-position. nih.govnih.gov | Direct N-glucuronidation at the 10-position. |
| UGT2B10 | Minor role in N-glucuronidation. researchgate.netresearchgate.net | Minor contribution to direct N-glucuronidation. |
Identification and Structural Elucidation of Potential Metabolites
Without experimental studies, the metabolites of this compound can only be proposed based on the enzymatic pathways described above. Structural elucidation would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Potential metabolites could include:
N-de-ethylated metabolite: Formed via CYP-mediated oxidation of the ethyl group. The resulting metabolite would be N-desmethyl olanzapine.
Hydroxylated metabolites: Formed via CYP-mediated oxidation on the aromatic rings or the ethyl side chain.
N-oxide metabolite: Formed via FMO3-mediated oxidation of the diazepine nitrogen.
N-glucuronide conjugate: Formed via UGT1A4-mediated conjugation at the 10-position nitrogen.
Table 3: Potential Metabolites of this compound
| Potential Metabolite | Proposed Formation Pathway |
| N-desmethyl olanzapine | CYP1A2, CYP2C8-mediated N-de-ethylation |
| Hydroxy-N-desmethyl-N-ethyl-olanzapine | CYP1A2, CYP2D6-mediated aromatic or aliphatic hydroxylation |
| N-Desmethyl-N-ethyl-olanzapine-N-oxide | FMO3-mediated N-oxidation |
| N-Desmethyl-N-ethyl-olanzapine-10-N-glucuronide | UGT1A4-mediated glucuronidation |
Computational Modeling of Metabolic Sites and Pathways
In silico tools are invaluable for predicting the metabolic fate of new or unstudied compounds. For this compound, computational models could provide significant insights.
Metabolic Site Prediction: Software programs can analyze the three-dimensional structure of the compound to predict which atoms are most susceptible to metabolism by various enzymes. These models often use approaches based on ligand-protein docking, quantum mechanical calculations of atom reactivity, or knowledge-based systems derived from known metabolic transformations. For this compound, such models would likely highlight the ethyl group's alpha-carbon for N-de-ethylation, various positions on the aromatic rings for hydroxylation, and the tertiary amines for N-oxidation.
Docking Simulations: Molecular docking simulations could be used to model the binding of this compound into the active sites of specific metabolizing enzymes like CYP1A2, CYP2C8, and UGT1A4. The results of these simulations, such as binding energy and the orientation of the substrate within the active site, can help predict whether the compound is a likely substrate and which metabolic reactions are most probable.
Pharmacophore Modeling: By comparing the structure of this compound to the known substrates of various metabolizing enzymes, pharmacophore models can assess the likelihood of it being metabolized by those enzymes.
These computational approaches, while predictive, would be essential first steps to guide future in vitro experiments using human liver microsomes or recombinant enzymes to definitively characterize the biotransformation of this compound.
Pharmacological Characterization and Molecular Interactions of N Desmethyl N Ethyl Olanzapine
Receptor Binding Affinity Profiling
Olanzapine (B1677200) exhibits a broad receptor binding profile, with high affinity for a variety of neurotransmitter receptors, which is believed to contribute to its therapeutic efficacy and side-effect profile. nih.govdrugbank.com The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Dopaminergic Receptor Subtypes (e.g., D1, D2, D3, D4)
Olanzapine demonstrates a high affinity for several dopamine (B1211576) receptor subtypes. nih.govpsychopharmacologyinstitute.com It acts as an antagonist at these receptors, a mechanism thought to be central to its antipsychotic effects, particularly its action on D2 receptors in the mesolimbic pathway. nih.govdrugbank.com The binding of olanzapine to D2 receptors is characterized as being loose and easily dissociable, which may contribute to a degree of normal dopamine neurotransmission. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| D1 | 11-31 |
| D2 | 11-31 |
| D3 | 11-31 |
| D4 | 11-31 |
Serotonergic Receptor Subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT3, 5-HT6)
Olanzapine displays a high affinity for multiple serotonin (B10506) (5-HT) receptor subtypes. nih.govpsychopharmacologyinstitute.com Its potent antagonism at 5-HT2A receptors, in conjunction with its D2 receptor blockade, is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects. nih.govnih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 4 |
| 5-HT2C | 11 |
| 5-HT3 | 57 |
| 5-HT6 | 5 |
Adrenergic Receptor Subtypes (e.g., Alpha-1)
Olanzapine also interacts with adrenergic receptors, showing a high affinity for the alpha-1 subtype. nih.govpsychopharmacologyinstitute.com Antagonism at these receptors is not considered a primary mechanism for its antipsychotic action but may be associated with some of its side effects.
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Alpha-1 | 19 |
Histamine (B1213489) H1 Receptor Affinity
A prominent feature of olanzapine's pharmacological profile is its very high affinity for the histamine H1 receptor. nih.govpsychopharmacologyinstitute.com This potent H1 receptor blockade is strongly implicated in some of the metabolic side effects associated with olanzapine. researcher.life
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| H1 | 7 |
Muscarinic Acetylcholine Receptor Subtypes (e.g., M1-M5)
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| M1 | 73 |
| M2 | 96 |
| M3 | 132 |
| M4 | 32 |
| M5 | 48 |
In Vitro Functional Assays for Agonist/Antagonist Activity
Consistent with its receptor binding profile, in vitro functional assays have characterized olanzapine as an antagonist at the receptors for which it has a high affinity. psychopharmacologyinstitute.comdrugbank.com Its therapeutic efficacy is believed to be mediated primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. psychopharmacologyinstitute.comnih.gov Studies have demonstrated olanzapine's antagonist activity at D1 and D2 dopamine receptors. nih.govnih.gov Furthermore, its antagonism at muscarinic M3 receptors has been investigated in relation to metabolic effects. nih.gov Olanzapine also functions as an antagonist at histamine H1 and alpha-1 adrenergic receptors. psychopharmacologyinstitute.com The antagonist properties of olanzapine at these various receptors are integral to understanding its complex pharmacology.
Enzyme Modulation and Inhibition Studies (e.g., effects on drug-metabolizing enzymes)
The metabolism of olanzapine is complex, involving multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). The primary routes of olanzapine metabolism are N-demethylation to form N-desmethyl olanzapine and 10-N-glucuronidation. clinpgx.org N-desmethyl olanzapine is principally formed through the action of CYP1A2, with minor contributions from CYP2D6. clinpgx.orgcaymanchem.com
Olanzapine itself is known to be a substrate for several CYP enzymes, and factors that induce or inhibit these enzymes can significantly alter its plasma concentrations. For instance, smoking is known to induce CYP1A2, leading to increased clearance of olanzapine. nih.gov Conversely, inhibitors of CYP1A2, such as the antidepressant fluvoxamine, can increase olanzapine levels. clinpgx.org
It is plausible that N-Desmethyl N-Ethyl Olanzapine would also be a substrate for CYP1A2 and potentially other CYP isoforms. The presence of the N-ethyl group, as opposed to the N-methyl group in olanzapine or the secondary amine in N-desmethyl olanzapine, could influence its affinity for and metabolism by these enzymes. The larger ethyl group might sterically hinder binding to the active site of some enzymes or alter the regioselectivity of metabolism.
Furthermore, olanzapine and its metabolites may also act as inhibitors of certain drug-metabolizing enzymes. While olanzapine is generally considered a weak inhibitor of most CYP enzymes at clinically relevant concentrations, any inhibitory potential of this compound would need to be experimentally determined.
The table below summarizes the key enzymes involved in the metabolism of olanzapine, which are likely to also be relevant for this compound.
| Enzyme Family | Specific Enzyme | Role in Olanzapine Metabolism | Potential Implication for this compound |
| Cytochrome P450 (CYP) | CYP1A2 | Major enzyme in N-demethylation to N-desmethyl olanzapine. clinpgx.org | Likely a primary site of metabolism for the N-ethyl group (de-ethylation). May act as a substrate and potential competitive inhibitor. |
| CYP2D6 | Minor pathway for the formation of 2-hydroxymethyl olanzapine. clinpgx.org | Potential for metabolism at other sites on the molecule. | |
| CYP3A4 | Minor metabolic pathway. clinpgx.org | Potential for metabolism, though likely to a lesser extent than CYP1A2. | |
| UDP-Glucuronosyltransferase (UGT) | UGT1A4 | Catalyzes the formation of olanzapine 10-N-glucuronide. nih.govnih.gov | The thienobenzodiazepine core is susceptible to glucuronidation. |
| UGT2B10 | Also involved in olanzapine glucuronidation. nih.govnih.gov | May contribute to the overall clearance of the compound through conjugation. |
This table is based on the known metabolism of olanzapine and represents potential pathways for this compound.
Structure-Activity Relationship (SAR) Analysis of N-Substituted Thienobenzodiazepines
In the case of olanzapine, the N-methyl group on the piperazine (B1678402) ring is important for its characteristic high affinity for various neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2A) receptors. nih.gov The process of N-demethylation to N-desmethyl olanzapine generally leads to a metabolite with reduced pharmacological activity compared to the parent drug. nih.gov
The introduction of an N-ethyl group in place of the hydrogen in N-desmethyl olanzapine to form this compound would be expected to alter its interaction with target receptors. The principles of SAR suggest that the size and lipophilicity of the N-substituent can significantly impact binding.
Key considerations for the SAR of N-substituted thienobenzodiazepines include:
Size of the N-Alkyl Group: Increasing the size of the N-alkyl substituent on the piperazine ring can have varied effects. While a small alkyl group like methyl is well-tolerated and often optimal for activity in many antipsychotics, larger groups can introduce steric hindrance, potentially reducing binding affinity. An ethyl group is slightly larger than a methyl group, and its impact would depend on the specific topology of the receptor's binding pocket.
Lipophilicity: The N-ethyl group will slightly increase the lipophilicity of the molecule compared to N-desmethyl olanzapine. This alteration in physicochemical properties can influence its ability to cross the blood-brain barrier and its affinity for hydrophobic pockets within the receptor binding sites.
Basicity: The basicity of the piperazine nitrogen is a key determinant of interaction with acidic residues (e.g., aspartate) in the binding sites of aminergic G-protein coupled receptors. The electronic effect of an ethyl group is similar to that of a methyl group, suggesting that the pKa of the distal piperazine nitrogen in this compound would be comparable to that of olanzapine.
The table below provides a hypothetical comparison of the expected properties of this compound based on the known SAR of related compounds.
| Compound | N-Substituent on Piperazine | Relative Size | Expected Impact on Receptor Affinity (relative to N-desmethyl olanzapine) | Rationale |
| N-Desmethyl Olanzapine | -H | Smallest | Baseline | Secondary amine, less lipophilic than N-alkylated analogs. |
| Olanzapine | -CH₃ | Small | Increased | The methyl group is often optimal for filling a small hydrophobic pocket in the receptor. |
| This compound | -CH₂CH₃ | Moderate | Potentially altered (increased or decreased) | The larger ethyl group may provide additional favorable hydrophobic interactions or could introduce steric clash, depending on the specific receptor. |
This table presents a qualitative SAR analysis based on general principles and data from related thienobenzodiazepine structures.
Advanced Analytical Methodologies for Detection and Quantification of N Desmethyl N Ethyl Olanzapine
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating N-Desmethyl N-Ethyl Olanzapine (B1677200) from endogenous components in biological samples prior to its detection and quantification. The choice of technique and its specific parameters are critical for achieving optimal resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of olanzapine and its metabolites. nih.govsphinxsai.com Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.
Stationary Phases: C18 columns are frequently employed for the separation of olanzapine and its metabolites due to their hydrophobic nature, which provides good retention for these compounds. oup.comresearchgate.netkoreascience.kr For instance, a Zorbax Extend-C18 column has been used effectively. oup.com Another study utilized a Phenomenex Gemini Phenyl Hexyl 110 A column. nih.gov
Mobile Phases: The mobile phase composition is a critical factor in achieving good chromatographic separation. A mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of a 50 mM phosphate (B84403) salt buffer (pH 5.7), acetonitrile (B52724), and methanol (B129727) in a ratio of 67:22:11 (v/v/v) has been successfully used. scispace.comnih.gov Another method employed a mixture of ammonium (B1175870) phosphate buffer and methanol (70:30 v/v). sphinxsai.com The pH of the mobile phase is also crucial; for basic compounds like olanzapine and its metabolites, a pH around 9.0 can improve peak shape and resolution on appropriate columns. oup.com
Elution Modes: Both isocratic and gradient elution methods can be applied. Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity and reproducibility. koreascience.kr For instance, an isocratic mobile phase of 85% methanol and 15% ammonium formate (B1220265) (5 mM, pH 3.6) has been used. koreascience.kr Gradient elution, where the mobile phase composition is changed during the analysis, is beneficial for separating complex mixtures with components of varying polarities.
Table 1: HPLC Method Parameters for Olanzapine Metabolite Analysis
| Parameter | Details |
|---|---|
| Stationary Phase | Reversed-phase C18, Zorbax Extend-C18, Phenomenex Gemini Phenyl Hexyl 110 A |
| Mobile Phase | 50 mM phosphate buffer (pH 5.7)-acetonitrile-methanol (67:22:11 v/v/v); Ammonium phosphate buffer-methanol (70:30 v/v); 85% methanol and 15% ammonium formate (5 mM, pH 3.6) |
| Elution Mode | Isocratic and Gradient |
| Detection | UV, Electrochemical, Mass Spectrometry |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). A stable isotope dilution UHPLC-mass spectrometry/selected reaction monitoring (SRM) based quantitative assay has been developed for the simultaneous estimation of olanzapine and its metabolites, including desmethyl olanzapine. researchgate.net This highlights the power of UHPLC in complex bioanalytical applications.
Gas Chromatography (GC) Considerations
While liquid chromatography is more common for the analysis of olanzapine and its metabolites, Gas Chromatography (GC) has also been utilized. oup.com GC methods often require derivatization of the analytes to increase their volatility and thermal stability. GC coupled with a nitrogen-phosphorus detector (GC-NPD) has been described for olanzapine analysis. oup.com Furthermore, GC-mass spectrometry (GC-MS) has been used for the determination of olanzapine in plasma samples. researchgate.net However, the thermal lability of some metabolites can be a limiting factor for GC-based methods.
Mass Spectrometry (MS) Detection and Identification
Mass Spectrometry (MS) is a powerful detection technique that provides high sensitivity and selectivity, making it ideal for the analysis of drugs and their metabolites in biological matrices.
Electrospray Ionization (ESI) and Ionization Mode Optimization
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N-Desmethyl N-Ethyl Olanzapine. It allows for the ionization of the analyte directly from the liquid phase into the gas phase.
Optimization of the ionization mode is crucial for maximizing the signal intensity of the target analyte. For olanzapine and its metabolites, which are basic compounds, the positive ion mode is typically employed as it readily allows for the formation of protonated molecules ([M+H]+). researchgate.netkoreascience.kr The optimization process involves infusing a standard solution of the analyte into the mass spectrometer and adjusting parameters such as spray voltage, capillary temperature, and gas flow rates to achieve the strongest and most stable signal. koreascience.kr
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Quantification
Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and is the gold standard for quantitative bioanalysis. In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer.
Multiple Reaction Monitoring (MRM) is a data acquisition mode in tandem mass spectrometry where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This technique is highly specific and significantly reduces background noise, leading to very low limits of quantification. For the simultaneous determination of olanzapine and N-desmethyl olanzapine, specific precursor-product ion transitions have been identified: m/z 313 → 256 for olanzapine and m/z 299 → 198 for N-desmethyl olanzapine. koreascience.kr The use of MRM allows for the accurate quantification of this compound even in the presence of complex matrix components. oup.comresearchgate.netkoreascience.krnih.gov
Table 2: MS/MS Parameters for Olanzapine Metabolite Analysis
| Parameter | Details |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) - Positive Ion Mode |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (N-Desmethyl Olanzapine) | m/z 299 |
| Product Ion (N-Desmethyl Olanzapine) | m/z 198 |
| Precursor Ion (Olanzapine) | m/z 313 |
| Product Ion (Olanzapine) | m/z 256 |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification and structural confirmation of chemical compounds. measurlabs.comnih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. nih.gov This capability is invaluable for confirming the structure of synthesized compounds like this compound or for identifying unknown metabolites in complex biological matrices. jchr.org
The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high precision. For this compound, HRMS can differentiate its molecular formula from other compounds that might have the same nominal mass but different elemental compositions. nih.gov
Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. By inducing fragmentation of the parent ion and accurately measuring the masses of the resulting product ions, a fragmentation pattern is generated. This pattern serves as a structural fingerprint, allowing researchers to confirm the core thienobenzodiazepine structure and verify the presence and position of the N-ethyl and desmethyl modifications on the piperazine (B1678402) ring. This level of detail is critical for distinguishing it from isomers or other related metabolites.
Electrochemical Detection and Coulometric Approaches
Electrochemical detection (ED) and coulometric detection are highly sensitive techniques used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of electroactive compounds. Olanzapine and its metabolites, including N-Desmethyl Olanzapine, are well-suited for this type of analysis due to their low oxidative potential. researchgate.netnih.gov These methods offer excellent sensitivity, often reaching the low nanogram per milliliter (ng/mL) level, which is necessary for therapeutic drug monitoring in biological fluids. nih.govnih.gov
In an HPLC-ED system, after the chromatographic separation of the analyte, the column effluent passes through a flow cell containing a working electrode. A specific potential is applied to this electrode, and when an electroactive compound like this compound elutes from the column and comes into contact with the electrode surface, it undergoes oxidation. This electrochemical reaction generates a measurable electrical current that is directly proportional to the analyte's concentration.
Coulometric detectors are a highly efficient form of electrochemical detector, designed to achieve nearly 100% electrolysis of the analyte as it passes through the flow cell. researchgate.net This high efficiency results in exceptional sensitivity. For the analysis of Olanzapine and N-Desmethyl Olanzapine, a dual-electrode coulometric system is often employed. nih.govplos.orgnih.gov
| Parameter | Value/Condition | Reference |
| Detection Method | HPLC with Amperometric Detection | nih.gov |
| Column | Reversed-phase C8 | nih.gov |
| Detection Voltage | +800 mV | nih.gov |
| Detection Limit | 1 ng/mL | nih.gov |
| Detection Method | HPLC with Coulometric Detection | nih.govresearchgate.net |
| Detector | ESA Coulochem III | nih.gov |
| Mobile Phase | Phosphate buffer (pH 5.7)-acetonitrile-methanol | nih.gov |
| Linear Range | 1–100 ng/mL | nih.gov |
Spectrophotometric Techniques (e.g., UV-Vis spectroscopy, if applicable)
Spectrophotometric techniques, particularly UV-Vis spectroscopy, provide a simple, cost-effective, and rapid method for the quantification of compounds that possess a suitable chromophore. journaljpri.com Olanzapine has a thienobenzodiazepine structure which absorbs ultraviolet radiation, making it quantifiable by this method. researchgate.netjcsp.org.pk Given that the core chromophoric structure of this compound is identical to that of Olanzapine, UV-Vis spectroscopy is an applicable analytical technique.
The UV spectrum of Olanzapine in methanol exhibits absorbance maxima (λmax) at approximately 226 nm and 272 nm. jcsp.org.pk In acidic solutions like 100 mM hydrochloric acid, the λmax is observed around 258 nm, while in a phosphate buffer at pH 7.4, it is near 252 nm. journaljpri.com Beer's Law, which states that absorbance is proportional to concentration, is typically obeyed over a specific concentration range, allowing for quantitative analysis. researchgate.net
While UV-Vis detection coupled with HPLC is common, standalone spectrophotometry can be used for analyzing bulk drug substances or simple formulations. However, for complex biological samples, its application is limited due to potential interference from other matrix components that also absorb UV light. In such cases, extensive sample cleanup or combination with a separation technique like HPLC is necessary. journaljpri.com
| Solvent/Medium | λmax (nm) | Linear Range (µg/mL) | Reference |
| Methanol | 226 | 0.1 - 50 | researchgate.netjcsp.org.pk |
| 100 mM Hydrochloric Acid (pH 1.2) | 258 | Not specified | journaljpri.com |
| Phosphate Buffer Saline (pH 7.4) | 252 | Not specified | journaljpri.com |
Sample Preparation Strategies for Biological and Synthetic Matrices
Effective sample preparation is a critical step to ensure accurate and reliable quantification of analytes like this compound, especially from complex biological matrices such as plasma, serum, or whole blood. The primary goals are to remove interfering substances (e.g., proteins, lipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.gov
Protein precipitation is one of the simplest and most common methods for sample preparation in bioanalysis. nih.gov It involves adding a precipitating agent, typically a water-miscible organic solvent, to the biological sample (e.g., plasma or serum). oup.com The addition of solvents like acetonitrile or methanol disrupts the hydration layer around proteins, leading to their denaturation and precipitation. nih.gov
The standard procedure involves adding the organic solvent in a volume that is three to four times that of the sample. nih.gov After vortexing to ensure thorough mixing, the sample is centrifuged at high speed. This pellets the precipitated proteins at the bottom of the tube, allowing the clear supernatant, which contains the analyte of interest, to be easily collected for analysis. oup.comovid.com While this method is fast and straightforward, it may result in a less clean extract compared to other techniques, as some endogenous interferences might remain soluble in the supernatant.
Common Protein Precipitation Protocols for Olanzapine Analogs
| Precipitating Agent | Sample-to-Precipitant Ratio | Procedure | Reference |
|---|---|---|---|
| Acetonitrile | 1:3 (Plasma:Solvent) | Vortex, sonicate, centrifuge, analyze supernatant | nih.gov |
| Methanol | 1:3 (Serum:Solvent) | Vortex, centrifuge, analyze supernatant | nih.gov |
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov For basic compounds like Olanzapine and its derivatives, pH optimization is crucial for efficient extraction. The pH of the aqueous sample is adjusted to a value at least two units above the compound's pKa to ensure it is in its neutral, non-ionized form. This significantly increases its solubility in the organic solvent. nih.gov
A variety of organic solvents have been successfully used for the LLE of Olanzapine from biological samples. The choice of solvent depends on factors like analyte polarity, extraction efficiency, and selectivity. After adding the organic solvent to the pH-adjusted sample, the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. Following centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a solvent suitable for chromatographic analysis. nih.gov
Organic Solvents Used in LLE for Olanzapine
Ethyl acetate (B1210297) nih.gov
Diethyl ether nih.gov
tert-Butyl methyl ether (MTBE) nih.gov
Hexane/isoamyl alcohol mixtures nih.gov
Hexane/dichloromethane mixtures nih.gov
Solid-phase extraction is a highly selective and efficient sample preparation technique that provides cleaner extracts and higher concentration factors compared to PPT and LLE. jchr.orgnih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent material (the sorbent). The analyte is retained on the sorbent while impurities are washed away. nih.gov
For Olanzapine and its metabolites, reversed-phase SPE cartridges, such as those packed with C8 or C18 silica, are commonly used. nih.govnih.gov The typical SPE procedure involves four steps:
Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer. nih.gov
Loading: The pre-treated sample (e.g., plasma diluted with water) is loaded onto the cartridge. The analyte partitions from the liquid phase and adsorbs onto the solid sorbent. nih.gov
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage methanol solution) to remove unretained impurities and interfering substances. nih.gov
Elution: A strong organic solvent or a solvent mixture is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte from the cartridge. The eluate is then typically evaporated and reconstituted for analysis. nih.govnih.gov
| Parameter | Condition/Solvent | Reference |
| Sorbent Type | C8 or C18 | nih.govnih.gov |
| Conditioning | Methanol, followed by Water | nih.gov |
| Washing | Water; 5% Methanol in Water | nih.gov |
| Elution | Methanol; 5% Ammonia in Methanol | nih.govnih.gov |
Method Validation Parameters (e.g., selectivity, linearity, limits of detection and quantification, accuracy, precision, recovery, stability)
The robust and reliable quantification of this compound in various matrices necessitates the validation of analytical methods to ensure data of high quality and integrity. While specific validation data for this compound is not extensively published, the validation parameters for the structurally similar and major metabolite of Olanzapine, N-Desmethyl Olanzapine, provide a valuable reference point for the analytical methodologies that would be employed. These parameters are crucial for establishing the performance and suitability of an analytical method.
Selectivity: The selectivity of an analytical method refers to its ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. For instance, in the analysis of N-Desmethyl Olanzapine, it has been demonstrated that the method can distinguish it from the parent drug, Olanzapine, and other metabolites, ensuring that there is no interference affecting the quantification. oup.com
Linearity: Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For N-Desmethyl Olanzapine, a linear response has been observed over a concentration range of 1 to 100 ng/mL. nih.gov Another study showed linearity for N-Desmethyl Olanzapine in the concentration range of 1.6–80 ng/ml. frontiersin.org The correlation coefficient for the calibration curves is typically expected to be ≥ 0.999. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For N-Desmethyl Olanzapine, a lower limit of quantification (LLOQ) has been established at 0.02 ng per injection, which is equivalent to 1 ng/mL in the sample. nih.govresearchgate.net One study reported a detection limit of 0.3 ng/ml for N-Desmethyl Olanzapine. frontiersin.org
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. For N-Desmethyl Olanzapine, the intraday and interday mean value accuracy have been reported to be within 15% of the actual value, except at the LLOQ where it did not deviate by more than 20%. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For N-Desmethyl Olanzapine, the intraday and interday precision at each concentration level were all within 15% of the coefficient of variation. nih.gov
Recovery: Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. The mean recovery of N-Desmethyl Olanzapine from plasma samples across a concentration range of 1 to 100 ng/mL has been determined to be 86.22 ± 6.03%. nih.gov
Stability: Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. While specific stability data for this compound is not detailed in the provided context, this would be a critical parameter to assess during method validation.
Table 1: Summary of Method Validation Parameters for N-Desmethyl Olanzapine
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 1–100 ng/mL | nih.gov |
| Correlation Coefficient (r) | ≥ 0.999 | nih.gov |
| Limit of Quantification (LOQ) | 1 ng/mL (0.02 ng per injection) | nih.govresearchgate.net |
| Accuracy | Within ±15% (within ±20% at LOQ) | nih.gov |
| Precision (CV) | < 15% | nih.gov |
| Mean Recovery | 86.22 ± 6.03% | nih.gov |
Development and Utilization of Certified Reference Materials and Analytical Standards
The availability of high-purity certified reference materials (CRMs) and analytical standards is fundamental for the accurate identification and quantification of this compound. These standards are essential for calibrating analytical instruments, validating methodologies, and ensuring the traceability and comparability of results between different laboratories.
Several chemical suppliers and manufacturers provide this compound as a reference standard or pharmaceutical impurity. These products are typically accompanied by a Certificate of Analysis (CoA) that provides detailed information about the material's identity, purity, and characterization data. For instance, suppliers like LGC Standards, Axios Research, and GLP Pharma Standards offer this compound for research and quality control purposes. lgcstandards.comaxios-research.comglppharmastandards.com
The characterization of these standards often involves a suite of analytical techniques to confirm the chemical structure and purity. These techniques may include:
1H NMR (Proton Nuclear Magnetic Resonance): To elucidate the molecular structure.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Infrared Spectroscopy (IR): To identify functional groups.
Potency by Thermogravimetric Analysis (TGA): To assess the amount of volatile components.
Carbon-13 NMR (C13): For further structural confirmation. glppharmastandards.com
These well-characterized reference materials are used in a variety of applications, including analytical method development, method validation (AMV), and as quality control (QC) samples in the synthesis and formulation stages of drug development. axios-research.com The use of such standards ensures that the analytical results are accurate, reliable, and compliant with regulatory guidelines. axios-research.com
Biochemical and Molecular Mechanistic Investigations of N Desmethyl N Ethyl Olanzapine
Investigations into Binding to Plasma Proteins (e.g., albumin, alpha-1 acid glycoprotein, based on olanzapine (B1677200) research)
Direct experimental data on the plasma protein binding of N-Desmethyl N-Ethyl Olanzapine is not extensively documented. However, inferences can be drawn from the well-characterized binding properties of its parent compound, olanzapine. Olanzapine is known to be highly bound to plasma proteins, with approximately 93% of the drug bound in circulation drugbank.comoup.comresearchgate.net.
The primary plasma proteins responsible for binding olanzapine are albumin and alpha-1 acid glycoprotein (AAG) drugbank.comnih.gov. Albumin and AAG are the most significant carrier proteins in the bloodstream, binding to a wide variety of endogenous and exogenous substances, which impacts their distribution, metabolism, and clearance nih.gov. Albumin typically binds acidic drugs, while AAG, an acute-phase reactant, has a higher affinity for basic and neutral compounds researchgate.net. Given that olanzapine is a weak base, its binding to both proteins is significant oup.com.
Due to the structural similarity between this compound and olanzapine, it is hypothesized that the N-desmethyl-N-ethyl derivative would also exhibit a high degree of plasma protein binding. The modification on the piperazine (B1678402) ring is unlikely to eliminate the fundamental interactions with albumin and AAG. The extent of this binding would influence the free fraction of the compound available to exert its pharmacological effects.
| Parameter | Finding for Olanzapine | Source |
|---|---|---|
| Extent of Binding | Approximately 93% | drugbank.comresearchgate.netnih.gov |
| Primary Binding Proteins | Albumin and Alpha-1 Acid Glycoprotein (AAG) | drugbank.comnih.gov |
| Significance | High binding limits the unbound, pharmacologically active fraction of the drug. | nih.gov |
Interaction with Drug Transporters (e.g., P-glycoprotein, based on olanzapine research)
The interaction of this compound with drug transporters has not been specifically investigated. However, research on olanzapine provides a basis for potential interactions. Olanzapine has been identified as both a substrate and an inhibitor of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1) nih.govclinpgx.org.
P-glycoprotein is an important efflux transporter found in various tissues, including the blood-brain barrier, intestines, and kidneys. Its function is to pump a wide range of substances out of cells, thereby limiting their absorption and distribution, particularly into the central nervous system dntb.gov.ua. Studies have shown that olanzapine has an intermediate affinity for P-gp researchgate.net. Its ability to inhibit P-gp suggests it could influence the pharmacokinetics of other drugs that are P-gp substrates nih.govdntb.gov.ua. Furthermore, the brain penetration of olanzapine itself is limited by P-gp dntb.gov.uaresearchgate.net.
Given its structural resemblance to olanzapine, it is plausible that this compound also interacts with P-glycoprotein. Such an interaction could affect its own central nervous system penetration and potentially contribute to drug-drug interactions if co-administered with other P-gp substrates or inhibitors.
| Interaction Type | Evidence for Olanzapine | Source |
|---|---|---|
| P-gp Substrate | Olanzapine is transported by P-gp, which limits its brain penetration. | dntb.gov.uaresearchgate.net |
| P-gp Inhibitor | Olanzapine inhibits P-gp activity. | nih.govclinpgx.org |
| Affinity | Considered to have intermediate affinity for P-gp. | researchgate.net |
Influence on Cellular Signaling Pathways (Hypothetical, based on related compounds)
The direct effects of this compound on cellular signaling pathways have not been reported. However, based on the extensive research into olanzapine, a hypothetical framework of its potential molecular actions can be constructed. Olanzapine modulates several key intracellular signaling cascades that are crucial for neuronal function, plasticity, and survival.
AKT/GSK-3β Pathway: Olanzapine has been shown to increase the phosphorylation of Akt (Protein Kinase B) and its downstream target, Glycogen Synthase Kinase-3 beta (GSK-3β) nih.govcpn.or.kr. This pathway is central to regulating cell survival, proliferation, and synaptic plasticity. Inhibition of GSK-3β through phosphorylation is considered a convergent point for the action of many antipsychotics and mood stabilizers nih.govcpn.or.krtermedia.pl. It is hypothesized that this compound may similarly engage the Akt/GSK-3β pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) Pathway: Chronic olanzapine treatment has been found to activate the Jak2/Stat3 signaling pathway nih.gov. This pathway is involved in cellular responses to cytokines and growth factors and may play a role in the desensitization of serotonin (B10506) 5-HT2A receptor signaling, a key target of olanzapine nih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another intracellular cascade that can be influenced by antipsychotics. This pathway is critical for regulating gene expression, protein synthesis, and synaptic modulation, which are fundamental to learning and memory cpn.or.kr.
Metabolic Pathways: Research suggests that olanzapine can regulate metabolic pathways, including alanine, aspartate, and glutamate metabolism, as well as arginine biosynthesis nih.gov. These pathways are crucial for energy metabolism and neurotransmitter balance.
| Signaling Pathway | Known Effect of Olanzapine | Potential Role | Source |
|---|---|---|---|
| Akt/GSK-3β | Increases phosphorylation of Akt and GSK-3β, inhibiting GSK-3β activity. | Cell survival, synaptic plasticity, mood stabilization. | nih.govcpn.or.kr |
| Jak2/Stat3 | Activates the pathway with chronic treatment. | Receptor desensitization, gene expression. | nih.gov |
| MAPK | Modulates pathway activity. | Gene expression, protein synthesis, synaptic plasticity. | cpn.or.kr |
| Metabolic Pathways | Regulates glutamate, aspartate, alanine, and arginine pathways. | Energy metabolism, neurotransmitter balance. | nih.gov |
Theoretical and Computational Studies on N Desmethyl N Ethyl Olanzapine
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein receptor. This approach is instrumental in understanding the pharmacological action of drug candidates.
For a compound like N-Desmethyl N-Ethyl Olanzapine (B1677200), molecular docking studies would be crucial to predict its interaction with relevant central nervous system receptors, such as dopamine (B1211576) (e.g., D2) and serotonin (B10506) (e.g., 5-HT2A) receptors, which are known targets for its parent compound, Olanzapine. cabidigitallibrary.orgnih.gov The process involves generating a three-dimensional structure of N-Desmethyl N-Ethyl Olanzapine and docking it into the binding site of a receptor. The quality of the binding is then evaluated using a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.
In studies of Olanzapine derivatives, molecular docking has been used to investigate their binding compatibility with the D2 receptor. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to the receptor. For this compound, such studies could elucidate how the substitution of the methyl group with an ethyl group on the piperazine (B1678402) ring influences its binding affinity and selectivity for various receptors compared to Olanzapine and N-Desmethyl Olanzapine.
Hypothetical Docking Simulation Results for this compound
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine D2 Receptor | -8.5 | Asp119, Ser193, Phe389 |
| Serotonin 5-HT2A Receptor | -9.2 | Asp155, Ser242, Trp336 |
| Histamine (B1213489) H1 Receptor | -7.8 | Asp107, Lys191, Tyr431 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target receptor's binding site. nih.gov
For this compound, a pharmacophore model could be developed to understand the key features responsible for its potential antipsychotic activity. This model would likely include features such as a basic amine, aromatic rings, and hydrophobic centers, which are common in pharmacophore models for atypical antipsychotics. cabidigitallibrary.orgnih.gov By comparing the pharmacophore of this compound with that of other antipsychotics, researchers could predict its potential efficacy and side effect profile.
Pharmacophore models are also valuable tools for lead optimization. By identifying the key chemical features required for activity, medicinal chemists can design new analogs with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For instance, if a pharmacophore model suggests that a specific hydrophobic region is crucial for binding, analogs with different alkyl groups could be synthesized to optimize this interaction. In the case of this compound, the ethyl group represents such a modification from the parent compound, Olanzapine.
Example Pharmacophore Features for an Atypical Antipsychotic
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Basic Amine | A positively ionizable group | Forms ionic interactions with acidic residues in the receptor binding pocket. |
| Aromatic Ring 1 | A planar ring system | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |
| Aromatic Ring 2 | A second planar ring system | Provides additional hydrophobic interactions and structural rigidity. |
| Hydrophobic Center | A non-polar region | Occupies a hydrophobic pocket within the binding site. |
This table represents a generalized example and is not specific to this compound.
Future Directions in N Desmethyl N Ethyl Olanzapine Research
Exploration of Biological Activities Distinct from Olanzapine (B1677200) and N-Desmethyl Olanzapine
Olanzapine functions primarily as an antagonist at dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors. clinpgx.orgwikipedia.org Its major metabolite, N-desmethyl olanzapine, is also pharmacologically active, formed through metabolism by the cytochrome P450 enzyme CYP1A2. caymanchem.comresearchgate.net Some research suggests that N-desmethyl olanzapine may have a normalizing effect on metabolic abnormalities, a known side effect of olanzapine treatment. nih.govnih.govnih.gov
Future research should focus on whether the addition of an ethyl group in N-Desmethyl N-Ethyl Olanzapine, in place of the methyl group in olanzapine or the hydrogen in N-desmethyl olanzapine, alters its biological activity. Key areas of investigation would include:
Receptor Binding Affinity: Comprehensive screening against a panel of central nervous system receptors (dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic) is necessary. A critical question is whether the N-ethyl substitution modifies the affinity for the H1 histamine (B1213489) receptor, as high affinity for this receptor is linked to the weight gain associated with olanzapine. scispace.com
Functional Assays: Beyond simple binding, studies should assess whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.
Metabolic Profile: Investigating its effects on metabolic pathways, particularly in comparison to olanzapine's known impact on glucose and lipid metabolism, would be highly valuable. nih.gov This could clarify if it retains the potential metabolic-normalizing properties suggested for N-desmethyl olanzapine. nih.gov
Development of Novel Synthetic Routes with Improved Efficiency and Purity
The synthesis of olanzapine and its derivatives typically involves the condensation of a thienobenzodiazepine intermediate with a substituted piperazine (B1678402). drugfuture.com For instance, N-desmethyl olanzapine can be methylated to produce olanzapine. nih.gov
The development of synthetic routes for this compound would likely start from the common precursor, 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b] nih.govlgcstandards.combenzodiazepine (B76468) (N-desmethyl olanzapine). drugfuture.comsynzeal.com Future research in this area should aim to:
Improve Reaction Efficiency: Explore novel catalytic systems and reaction conditions (e.g., microwave-assisted synthesis, greener solvents) to increase yield and reduce reaction times for the N-ethylation of the piperazine ring. nih.gov
Enhance Purity: Develop purification methods, such as advanced chromatographic techniques, to ensure high purity of the final compound, which is critical for its use as an analytical standard and for accurate pharmacological testing.
Scalability: Design synthetic pathways that are not only efficient on a laboratory scale but also amenable to larger-scale production if the compound shows therapeutic promise.
Application in Analytical Research as a Specific Chemical Probe or Internal Standard
Currently, this compound is available as a chemical reference standard, primarily used to identify it as an impurity in olanzapine manufacturing. chemicalbook.compharmaffiliates.com This role is vital for quality control in the pharmaceutical industry.
Future analytical applications could be expanded:
Internal Standard: Due to its structural similarity to olanzapine and its metabolites, it could serve as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in pharmacokinetic studies. oup.com An effective internal standard is crucial for accurate quantification of a drug and its metabolites in biological matrices.
Chemical Probe: If it demonstrates unique and selective binding to a specific receptor or enzyme subtype, it could be developed into a chemical probe. Such probes are instrumental in basic research for elucidating the function of biological targets.
Comparative Pharmacological Profiling with Other Olanzapine Analogues
A comprehensive understanding of this compound requires direct comparison with olanzapine, N-desmethyl olanzapine, and other structural analogues. This profiling should systematically evaluate key pharmacological parameters.
Table 1: Proposed Comparative Pharmacological Profiling
| Parameter | Olanzapine | N-Desmethyl Olanzapine | This compound | Rationale for Comparison |
|---|---|---|---|---|
| Dopamine D2 Receptor Affinity (Ki) | High | Pharmacologically Active researchgate.net | To be determined | Assess primary antipsychotic activity potential. |
| Serotonin 5-HT2A Receptor Affinity (Ki) | High | Pharmacologically Active researchgate.net | To be determined | Evaluate potential for atypical antipsychotic profile. |
| Histamine H1 Receptor Affinity (Ki) | High scispace.com | To be determined | To be determined | Investigate potential for metabolic side effects like weight gain. |
| Muscarinic M1 Receptor Affinity (Ki) | High clinpgx.org | To be determined | To be determined | Assess potential for anticholinergic side effects. |
| In Vivo Efficacy (Animal Models) | Effective | Data limited | To be determined | Determine antipsychotic-like and anxiolytic-like effects. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying N-Desmethyl N-Ethyl Olanzapine in biological matrices, and how can cross-reactivity with other metabolites be minimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) is widely used. For instance, LC-MS/MS methods optimized for N-desmethyl olanzapine (a structurally similar metabolite) employ reversed-phase C18 columns and mobile phases like acetonitrile/ammonium formate buffer (pH 3.5) to enhance sensitivity . To minimize cross-reactivity, specificity testing against common interferants (e.g., olanzapine, N-oxide derivatives) is critical. Internal standards, such as deuterated analogs (e.g., [²H₈]-N-desmethyl olanzapine), improve precision .
Q. How can researchers ensure the stability of this compound in experimental stock solutions and during long-term storage?
- Methodological Answer : Stock solutions in dimethyl sulfoxide (DMSO) or ethanol should be stored at -20°C in airtight, light-protected vials to prevent degradation. Stability studies for N-desmethyl olanzapine suggest that freeze-thaw cycles (>3) or exposure to room temperature (>24 hours) reduce integrity by >15%. Regular validation via chromatographic purity checks (e.g., peak area consistency) is advised .
Q. What synthetic pathways are employed to produce this compound, and how is purity validated?
- Methodological Answer : While direct synthesis data are limited, analogous metabolites like N-desmethyl olanzapine are generated via CYP1A2-mediated oxidative demethylation in vitro using human liver microsomes . Post-synthesis purification involves flash chromatography or preparative HPLC. Purity validation requires ≥95% chromatographic homogeneity (HPLC-UV), supplemented by nuclear magnetic resonance (NMR) for structural confirmation .
Advanced Research Questions
Q. How do genetic polymorphisms in CYP1A2 and UGT1A4 influence the pharmacokinetics of this compound, and what experimental models are optimal for studying these interactions?
- Methodological Answer : CYP1A21F and UGT1A43 variants alter enzyme activity, impacting metabolite formation. Genotype-stratified pharmacokinetic studies in humanized transgenic mice or primary hepatocyte models are recommended. For example, co-administration with ethinylestradiol (a CYP1A2 inhibitor) reduced N-desmethyl olanzapine serum levels by 40% in clinical cohorts, suggesting similar mechanisms for ethylated derivatives . Dose-normalized concentration-to-dose (C/D) ratios and population pharmacokinetic modeling can quantify variability .
Q. What contradictions exist in the reported pharmacological activity of this compound, and how can they be resolved through experimental redesign?
- Methodological Answer : Discrepancies arise from differing receptor affinity assays (e.g., D₂ vs. 5-HT₂A receptor binding) and model systems (in vitro vs. in vivo). For instance, N-desmethyl olanzapine showed limited activity in animal studies but correlated with metabolic side effects (e.g., insulin resistance) in humans . To resolve contradictions, standardized assays (e.g., radioligand binding with human cortical membranes) and translational studies linking plasma concentrations to clinical outcomes (e.g., glucose tolerance tests) are needed .
Q. How should researchers design studies to evaluate drug-drug interactions (DDIs) involving this compound, particularly with enzyme-inducing agents?
- Methodological Answer : Use a two-phase approach:
- Phase 1 (In Vitro) : Incubate this compound with cytochrome P450 isoforms (CYP1A2, CYP2D6) and UDP-glucuronosyltransferases (UGT1A4) in human liver microsomes. Probe inhibitors (e.g., fluvoxamine for CYP1A2) or inducers (e.g., rifampicin for UGTs) identify interaction risks .
- Phase 2 (Clinical) : Conduct a crossover trial comparing metabolite exposure in subjects pre-treated with enzyme modulators (e.g., oral contraceptives for CYP1A2 inhibition) versus controls. Pharmacokinetic parameters (AUC, Cmax) should be analyzed using non-compartmental methods .
Q. What role does this compound play in balancing therapeutic efficacy and side effects of olanzapine, and how can this be mechanistically validated?
- Methodological Answer : Preclinical studies suggest metabolites may attenuate side effects (e.g., weight gain, hyperglycemia) via undefined pathways. To validate, use knockout rodent models lacking specific metabolic enzymes (e.g., CYP1A2⁻/⁻) to isolate metabolite effects. Correlate serum metabolite levels with biomarkers (e.g., adiponectin for metabolic syndrome) in longitudinal patient cohorts .
Data Presentation and Analysis Guidelines
- Statistical Considerations : For pharmacokinetic studies, report geometric mean ratios (GMRs) with 90% confidence intervals for drug interactions. Use mixed-effects models to account for covariates (smoking status, BMI) .
- Figures/Tables : Include dose-response curves for receptor binding assays and heatmaps for genotype-phenotype correlations. Ensure all chromatograms display baseline resolution of target peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
